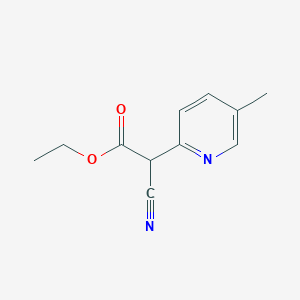
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate is a chemical compound belonging to the pyridine carboxylate family. This compound is characterized by the presence of bromomethyl and difluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methyl-5-(difluoromethyl)pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting bromomethyl derivative is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include methyl derivatives and alcohols.
科学研究应用
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones. The difluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
Uniqueness
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the pyridine ring. This arrangement provides distinct reactivity patterns and electronic properties compared to similar compounds. The presence of both bromomethyl and difluoromethyl groups allows for versatile synthetic applications, making it a valuable intermediate in various chemical processes.
属性
分子式 |
C9H8BrF2NO2 |
|---|---|
分子量 |
280.07 g/mol |
IUPAC 名称 |
methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-15-9(14)7-5(3-10)2-6(4-13-7)8(11)12/h2,4,8H,3H2,1H3 |
InChI 键 |
SUECOYOGSPVGBB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)


![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)




![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)




